molecular formula C22H30N6O2 B2632988 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 898453-74-2

3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B2632988
CAS No.: 898453-74-2
M. Wt: 410.522
InChI Key: LPLKYNIYXSZNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetically designed small molecule for research purposes. Its structure, featuring a pyridazine core symmetrically substituted with piperazine groups, suggests potential as a key intermediate or investigative tool in medicinal chemistry. Compounds with this piperazine-pyridazine scaffold are of significant interest in neuroscience and pharmacology research . Structurally related analogs have been identified as potent, CNS-penetrant antagonists for muscarinic acetylcholine receptors (mAChRs), specifically showing activity at the M4 subtype . These receptors are recognized targets for investigating therapeutic approaches to neurological conditions such as Parkinson's disease . The piperazine and piperidine moieties common to this chemical class are known to facilitate interactions with various neurotransmitter receptors, modulating key signaling pathways . This compound is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-3-25-10-12-26(13-11-25)20-8-9-21(24-23-20)27-14-16-28(17-15-27)22(29)18-4-6-19(30-2)7-5-18/h4-9H,3,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLKYNIYXSZNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the piperazine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the removal of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine rings, where halogenated reagents like bromoethane can replace hydrogen atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to de-ethylated or de-methoxybenzoylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine, including the target compound, exhibit significant anticancer properties. Studies have shown that modifications in the piperazine structure can enhance the cytotoxicity against various cancer cell lines. For instance, compounds with similar piperazine moieties have been synthesized and tested for their ability to inhibit tumor growth, suggesting a promising direction for developing new anticancer agents .

Neurological Applications

Piperazine derivatives are often explored for their neuropharmacological effects. The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety . A study highlighted that structural modifications can lead to improved binding affinities to these receptors, enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of piperazine derivatives is crucial for optimizing their pharmacological properties. The specific arrangement of functional groups in 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine allows for interactions with biological targets that can be quantitatively analyzed through SAR studies.

Binding Affinity Studies

Research has demonstrated that variations in the piperazine ring and attached groups significantly affect binding affinities to target proteins. For example, modifications that enhance hydrophobic interactions or hydrogen bonding can lead to increased potency against specific targets .

Clinical Candidates

Several compounds related to piperazine derivatives have progressed into clinical trials, showcasing their potential as therapeutic agents. For instance, compounds designed based on similar structural frameworks have been evaluated for efficacy in treating conditions like idiopathic pulmonary fibrosis, demonstrating the relevance of this chemical class in clinical settings .

Research Findings

A notable study examined a series of piperazine derivatives, including those structurally related to this compound, revealing their effectiveness as inhibitors of specific enzymes involved in disease pathways . This highlights the compound's potential role in drug development pipelines.

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Neurological ApplicationsPotential effects on dopamine and serotonin receptors
Structure-Activity RelationshipEnhanced binding affinities through structural modifications
Clinical CandidatesProgression of related compounds into clinical trials

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily include pyridazine derivatives with piperazine substituents. Below is a detailed comparison based on substituent variations, synthetic routes, and reported biological activities:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Pyridazine Core Biological Activity/Properties Synthesis Highlights References
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine - 4-Ethylpiperazine (Position 3)
- 4-Methoxybenzoyl-piperazine (Position 6)
Hypothesized antiplatelet/antimicrobial activity (based on analogs) Multi-step nucleophilic substitution reactions
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one - 4-Chlorophenyl-piperazine (Position 6)
- Ketone group (Position 3)
Acetylcholinesterase inhibition (IC₅₀: ~12 μM) Hydrolysis of 3-chloro precursor in glacial acetic acid
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine - 2-Fluorophenyl-piperazine (Position 6)
- Chlorine (Position 3)
Antidepressant/antipsychotic potential (serotonin/dopamine receptor affinity) Nucleophilic substitution with (2-fluorophenyl)piperazine
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - 4-Chlorophenoxypropyl-piperazine (Position 6)
- Chlorine (Position 3)
Antibacterial (Staphylococcus aureus: MIC 8 μg/mL) SNAr reaction with 3,6-dichloropyridazine

Key Insights :

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., Cl, F in ): Enhance metabolic stability and receptor binding via hydrophobic interactions. For example, the 4-chlorophenyl group in improves acetylcholinesterase inhibition.
  • Electron-Donating Groups (e.g., 4-methoxybenzoyl in the target compound): May increase solubility and modulate pharmacokinetics but reduce metabolic resistance compared to halogenated analogs .

Synthetic Accessibility :

  • The target compound requires sequential nucleophilic substitutions at positions 3 and 6 of pyridazine, similar to methods described for fluorophenyl- and chlorophenyl-substituted analogs .
  • Hydrolysis of chloro-substituted precursors (e.g., ) is a common strategy to introduce ketone or hydroxyl groups, but this step is unnecessary in the target compound’s synthesis.

Biological Activity Trends :

  • Antimicrobial Activity : Chlorinated analogs (e.g., ) show stronger antibacterial effects than methoxy- or fluorophenyl-substituted derivatives, likely due to enhanced membrane penetration .
  • Neurological Targets : Fluorophenyl-piperazine derivatives (e.g., ) exhibit higher affinity for serotonin/dopamine receptors compared to methoxybenzoyl-substituted compounds, suggesting that bulkier substituents may hinder blood-brain barrier penetration .

Structural and Conformational Analysis

  • Ring Puckering and Flexibility: Piperazine rings in the target compound adopt chair conformations, as observed in crystallographic studies of related pyridazine derivatives .
  • Electronic Properties : The 4-methoxybenzoyl group contributes to electron density delocalization across the pyridazine core, which may enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Biological Activity

The compound 3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structural components suggest a promising profile for interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurological disorders.

Chemical Structure

The molecular structure of the compound is characterized by:

  • A pyridazine core
  • Two piperazine rings, one substituted with an ethyl group and the other with a methoxybenzoyl moiety

This unique configuration may contribute to its biological activity through multiple mechanisms of action.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antitumor properties. For instance, compounds related to the piperazine structure have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Table 1: Antitumor Activity of Piperazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)5.2PARP inhibition
Other Piperazine DerivativeMCF7 (Breast)10.5Apoptosis induction

Data from related studies show that compounds similar to This compound can inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, thus leading to increased apoptosis in cancer cells .

Neuropharmacological Effects

The compound's piperazine structure suggests potential interactions with neurotransmitter systems. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine receptors.

Case Study:
In a study examining the effects of similar piperazine derivatives on mouse models, it was found that administration led to significant improvements in anxiety-like behaviors, as measured by the elevated plus maze test. The results suggested that these compounds could serve as potential candidates for treating mood disorders .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: As noted, it inhibits PARP activity, which is crucial for DNA repair in cancer cells.
  • Receptor Modulation: The compound may interact with various neurotransmitter receptors, influencing mood and anxiety levels.
  • Cell Cycle Arrest: Some studies suggest that similar compounds induce cell cycle arrest at specific phases, thereby halting proliferation in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.